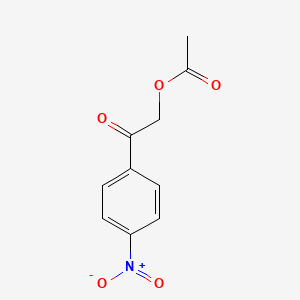

2-(4-Nitrophenyl)-2-oxoethyl acetate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

[2-(4-nitrophenyl)-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c1-7(12)16-6-10(13)8-2-4-9(5-3-8)11(14)15/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROHNFZTTHLMQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40495850 | |

| Record name | 2-(4-Nitrophenyl)-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65921-30-4 | |

| Record name | 2-(4-Nitrophenyl)-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(4-Nitrophenyl)-2-oxoethyl acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Nitrophenyl)-2-oxoethyl acetate, a valuable intermediate in organic synthesis and potential building block in drug discovery. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the compound, presenting data in a clear and accessible format for researchers in the field.

Introduction

This compound, also known as 2-(acetyloxy)-1-(4-nitrophenyl)ethanone, belongs to the class of phenacyl esters. These compounds are often utilized as protecting groups for carboxylic acids and as precursors in the synthesis of various heterocyclic compounds. The presence of the nitro group on the phenyl ring activates the molecule for nucleophilic aromatic substitution and can be a key functional handle for further chemical modifications, making it a versatile reagent in medicinal chemistry and materials science.

Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step involves the α-bromination of 4'-nitroacetophenone to yield the key intermediate, 2-bromo-1-(4-nitrophenyl)ethanone. This is followed by a nucleophilic substitution reaction where the bromide is displaced by an acetate group to form the final product.

Synthesis Workflow

The overall synthetic workflow is depicted in the diagram below.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(4-nitrophenyl)ethanone

A detailed protocol for the α-bromination of 4'-nitroacetophenone is as follows:

-

In a well-ventilated fume hood, dissolve 4'-nitroacetophenone in a suitable solvent such as glacial acetic acid or chloroform.

-

Slowly add an equimolar amount of bromine, dissolved in the same solvent, to the reaction mixture at room temperature with constant stirring.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude product.

-

The solid is collected by vacuum filtration, washed with water to remove any remaining acid, and then with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford 2-bromo-1-(4-nitrophenyl)ethanone as a crystalline solid.

Step 2: Synthesis of this compound

The following is a general procedure for the synthesis of the title compound from its bromo-precursor:

-

Dissolve 2-bromo-1-(4-nitrophenyl)ethanone in a suitable polar solvent such as ethanol, acetone, or dimethylformamide (DMF).

-

Add a slight excess (1.1 to 1.5 equivalents) of an acetate salt, such as sodium acetate or potassium acetate, to the solution.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the substitution. The reaction can be monitored by TLC.

-

Once the reaction is complete, the mixture is cooled, and the product is isolated. This may involve pouring the reaction mixture into water and extracting the product with an organic solvent like ethyl acetate.

-

The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound are confirmed by various analytical techniques, including melting point determination and spectroscopic analysis.

Physical Properties

A summary of the key physical properties of the compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₅ | [1] |

| Molecular Weight | 223.19 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 122-124 °C | [1] |

| CAS Number | 65921-30-4 | [1] |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons adjacent to the carbonyl and ester groups, and the methyl protons of the acetate group.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (2H, ortho to NO₂) | 8.2 - 8.4 | d |

| Aromatic (2H, meta to NO₂) | 7.9 - 8.1 | d |

| Methylene (-CH₂-) | 5.3 - 5.5 | s |

| Methyl (-CH₃) | 2.1 - 2.3 | s |

3.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (ketone) | 190 - 195 |

| Carbonyl (ester) | 169 - 171 |

| Aromatic (C-NO₂) | 150 - 152 |

| Aromatic (quaternary) | 138 - 140 |

| Aromatic (CH) | 123 - 130 |

| Methylene (-CH₂-) | 65 - 70 |

| Methyl (-CH₃) | 20 - 22 |

3.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (ester) | 1740 - 1760 |

| C=O (ketone) | 1690 - 1710 |

| C-O (ester) | 1200 - 1250 |

| NO₂ (asymmetric stretch) | 1510 - 1560 |

| NO₂ (symmetric stretch) | 1340 - 1380 |

| Aromatic C-H | 3000 - 3100 |

| Aliphatic C-H | 2850 - 3000 |

3.2.4. Mass Spectrometry (Predicted)

The mass spectrum is expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns.

| Fragment | Expected m/z |

| [M]⁺ (C₁₀H₉NO₅)⁺ | 223 |

| [M - CH₂CO]⁺ | 181 |

| [M - OCOCH₃]⁺ | 164 |

| [NO₂C₆H₄CO]⁺ | 150 |

| [NO₂C₆H₄]⁺ | 122 |

| [CH₃CO]⁺ | 43 |

Logical Relationships in Characterization

The interpretation of the spectroscopic data follows a logical workflow to confirm the structure of the synthesized compound.

Caption: Workflow for structural confirmation.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The synthesis and handling should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and its precursors.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined experimental protocols and predicted characterization data serve as a valuable resource for researchers and professionals in organic synthesis and drug development. The versatile nature of this compound, owing to its functional groups, makes it a significant building block for the creation of novel molecules with potential applications in various scientific disciplines.

References

Physicochemical Properties of 2-(4-Nitrophenyl)-2-oxoethyl acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(4-Nitrophenyl)-2-oxoethyl acetate. The information is compiled from various chemical suppliers and databases. This document aims to be a valuable resource for researchers and professionals engaged in drug development and other scientific endeavors where this compound is of interest.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₅ | [1][2] |

| Molecular Weight | 223.19 g/mol | [1] |

| Melting Point | 122-124 °C | [1] |

| Boiling Point | 352.3 °C at 760 mmHg | [1] |

| Density | 1.318 g/cm³ | [1] |

| Flash Point | 163.2 °C | [1] |

| CAS Number | 65921-30-4 | [1][2] |

Experimental Protocols

Figure 1: A generalized workflow for the synthesis and physicochemical characterization of an organic compound.

Synthesis: A potential synthetic route involves the reaction of 2-bromo-1-(4-nitrophenyl)ethan-1-one with acetic acid in the presence of a suitable base.

Melting Point Determination: The melting point is a crucial indicator of purity. A calibrated melting point apparatus would be used. A small, powdered sample of the purified compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts to a clear liquid is recorded.[3]

Boiling Point Determination: Due to the high boiling point, distillation under reduced pressure would be the preferred method to avoid decomposition. The temperature at which the liquid boils at a specific, reduced pressure is recorded and can be extrapolated to atmospheric pressure if necessary.[3]

Solubility Assessment: Qualitative solubility tests would be performed in a range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) at room temperature. A small amount of the compound is added to a test tube containing the solvent, and the mixture is agitated. The degree of dissolution (soluble, partially soluble, or insoluble) is observed.[4]

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for structural elucidation. A deuterated solvent, such as CDCl₃, would be used to dissolve the sample. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). For ¹H NMR, the chemical shifts, integration, and coupling patterns of the protons are analyzed. For ¹³C NMR, the chemical shifts of the carbon atoms are determined.[5]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides information about the functional groups present in the molecule. The sample can be prepared as a KBr pellet or a thin film. The absorption bands corresponding to specific vibrations (e.g., C=O, NO₂, C-O) are identified.[6]

Spectral Data

Detailed, experimentally verified spectra for this compound are not widely published. However, based on the known structure and data from similar compounds, the expected spectral characteristics are as follows:

¹H NMR (predicted):

-

Aromatic protons (AA'BB' system): Two doublets in the range of δ 7.5-8.5 ppm.

-

Methylene protons (-CH₂-): A singlet around δ 5.0-5.5 ppm.

-

Methyl protons (-CH₃): A singlet around δ 2.2 ppm.

¹³C NMR (predicted):

-

Carbonyl carbons (ketone and ester): Peaks in the range of δ 165-195 ppm.

-

Aromatic carbons: Peaks in the range of δ 120-150 ppm.

-

Methylene carbon (-CH₂-): A peak around δ 65-75 ppm.

-

Methyl carbon (-CH₃): A peak around δ 20-25 ppm.

FT-IR (predicted):

-

C=O stretching (ester): ~1740-1760 cm⁻¹

-

C=O stretching (ketone): ~1690-1710 cm⁻¹

-

NO₂ stretching (asymmetric): ~1510-1530 cm⁻¹

-

NO₂ stretching (symmetric): ~1340-1360 cm⁻¹

-

C-O stretching: ~1200-1250 cm⁻¹

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity and signaling pathway involvement of this compound. While nitro-containing compounds, in general, are known to exhibit a wide range of biological activities, and acetate is a key metabolite, no direct studies on this particular molecule have been identified.

The following diagram illustrates a hypothetical workflow for the preliminary biological evaluation of a novel compound like this compound.

Figure 2: A simplified, hypothetical workflow for the initial biological screening and mechanism of action studies for a novel compound.

Further research is required to determine if this compound has any significant biological effects and to elucidate the potential mechanisms involved.

References

Spectroscopic and Synthetic Profile of 2-(4-Nitrophenyl)-2-oxoethyl acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a detailed synthetic protocol for 2-(4-Nitrophenyl)-2-oxoethyl acetate. This compound, belonging to the phenacyl ester class, is of interest in organic synthesis and medicinal chemistry, often utilized as a photoremovable protecting group or as an intermediate in the synthesis of more complex molecules.

Physicochemical Properties

| Property | Value |

| CAS Number | 65921-30-4 |

| Molecular Formula | C₁₀H₉NO₅ |

| Molecular Weight | 223.19 g/mol |

| Melting Point | 122-124 °C |

| Appearance | Expected to be a solid |

Spectroscopic Data

Due to the limited availability of directly published experimental spectra for this compound, the following data is a combination of predicted values based on its chemical structure and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Standard: Tetramethylsilane (TMS) at 0.00 ppm

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3 | Doublet | 2H | Aromatic (ortho to NO₂) |

| ~8.0 | Doublet | 2H | Aromatic (meta to NO₂) |

| ~5.4 | Singlet | 2H | -O-CH₂-C=O |

| ~2.2 | Singlet | 3H | -C(=O)-CH₃ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~190 | Carbonyl Carbon (ketone) |

| ~170 | Carbonyl Carbon (ester) |

| ~150 | Aromatic Carbon (attached to NO₂) |

| ~139 | Aromatic Carbon (ipso to C=O) |

| ~129 | Aromatic Carbon (CH) |

| ~124 | Aromatic Carbon (CH) |

| ~68 | Methylene Carbon (-O-CH₂-) |

| ~21 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1750 | Strong | C=O Stretch (Ester) |

| ~1700 | Strong | C=O Stretch (Ketone) |

| ~1525 | Strong | N-O Asymmetric Stretch (Nitro) |

| ~1345 | Strong | N-O Symmetric Stretch (Nitro) |

| ~1220 | Strong | C-O Stretch (Ester) |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Weak | Aliphatic C-H Stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 223.05 | [M]⁺ (Molecular Ion) |

| 181.04 | [M - CH₂CO]⁺ |

| 150.02 | [NO₂-C₆H₄-CO]⁺ |

| 120.02 | [C₆H₄-CO]⁺ |

| 43.02 | [CH₃CO]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol is based on established methods for the synthesis of phenacyl esters.

Reaction Scheme:

Caption: Synthetic scheme for this compound.

Materials:

-

2-Bromo-1-(4-nitrophenyl)ethanone

-

Glacial Acetic Acid

-

Potassium Carbonate (anhydrous)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine solution

Procedure:

-

To a solution of 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and glacial acetic acid (1.2 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and stir for 15 minutes.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with deionized water and then with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product.

Spectroscopic Characterization

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of CDCl₃.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

¹H NMR: Standard pulse sequence (zg30), 16-32 scans, relaxation delay of 1-2 seconds.

-

¹³C NMR: Standard proton-decoupled pulse sequence (zgpg30), 1024-2048 scans, relaxation delay of 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or TMS.

IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters: Collect the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background correction using a spectrum of the empty sample compartment or a pure KBr pellet.

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

-

Acquisition Parameters:

-

ESI: Infuse the sample solution into the ESI source in positive ion mode.

-

MALDI: Mix the sample solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spot it onto the target plate.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Logical Workflow

The following diagram illustrates the overall workflow from synthesis to characterization.

Caption: Workflow for the synthesis and characterization of this compound.

Solubility Profile of 2-(4-Nitrophenyl)-2-oxoethyl acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(4-Nitrophenyl)-2-oxoethyl acetate in organic solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of published quantitative solubility data for this specific compound. This guide provides a detailed, generalized experimental protocol for determining the solubility of a solid organic compound, such as this compound, in various organic solvents. Furthermore, to provide a contextual understanding of its potential solubility characteristics, this document summarizes the available solubility data for structurally related compounds, namely acetophenone and 4'-nitroacetophenone. This information, combined with the provided experimental methodology, is intended to equip researchers and drug development professionals with the necessary tools to ascertain the solubility profile of this compound for their specific applications.

Introduction

This compound is a substituted acetophenone derivative with potential applications in organic synthesis and pharmaceutical development. Understanding the solubility of this compound in various organic solvents is crucial for a wide range of processes, including reaction optimization, purification through recrystallization, formulation, and analytical method development. The polarity introduced by the nitro group and the ester functionality suggests a nuanced solubility profile that is dependent on the nature of the solvent.

Despite a thorough review of existing literature, no specific quantitative solubility data (e.g., in grams per 100 mL or moles per liter) for this compound has been found. Therefore, this guide focuses on providing a robust experimental framework for researchers to determine these values empirically.

Solubility of Structurally Related Compounds

To offer a preliminary estimation of the solubility behavior of this compound, this section presents data for its parent compound, acetophenone, and the closely related 4'-nitroacetophenone. The presence of the polar nitro group in 4'-nitroacetophenone makes it a particularly relevant analogue.

Table 1: Solubility Data for Compounds Structurally Related to this compound

| Compound Name | Structure | Solvent | Temperature (°C) | Solubility |

| Acetophenone |  | Water | 20 | Slightly soluble (~5.5 g/L)[1] |

| Ethanol | - | Soluble[1][2] | ||

| Diethyl Ether | - | Soluble[1][2] | ||

| Chloroform | - | Soluble[1][3] | ||

| Most organic solvents | - | Soluble[1] | ||

| 4'-Nitroacetophenone |  | Water | - | Insoluble[4][5][6] |

| Ethanol | - | Soluble (especially when hot)[4][6] | ||

| Diethyl Ether | - | Soluble[4][6] | ||

| Benzene | - | Soluble[4][6] | ||

| Acetone | - | Soluble[5] | ||

| Methanol | - | Soluble[5] |

Disclaimer: This data is provided for structurally similar compounds and should be used as a general guide only. The actual solubility of this compound may differ.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of a solid organic compound in an organic solvent.

Materials and Equipment

-

Analytical balance (± 0.0001 g)

-

Variable temperature incubator/shaker or water bath

-

Calibrated thermometer

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

-

The solute: this compound

-

A range of organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.

Workflow for Gravimetric Solubility Determination

Caption: Gravimetric method for solubility determination.

Analytical Method for Solubility Determination (e.g., using HPLC)

This method is highly accurate and requires smaller sample quantities. It involves creating a calibration curve and then measuring the concentration of the solute in a saturated solution.

Workflow for Analytical Solubility Determination

References

- 1. consolidated-chemical.com [consolidated-chemical.com]

- 2. Page loading... [guidechem.com]

- 3. Acetophenone | Aromatic, Organic, Synthesis | Britannica [britannica.com]

- 4. nbinno.com [nbinno.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-Nitroacetophenone CAS#: 100-19-6 [m.chemicalbook.com]

"starting material for 2-(4-Nitrophenyl)-2-oxoethyl acetate synthesis"

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-(4-Nitrophenyl)-2-oxoethyl acetate, a valuable intermediate in organic synthesis and drug discovery. This document details the primary starting materials, experimental protocols, and relevant chemical data.

Introduction

This compound is a key building block in the synthesis of a variety of more complex molecules. Its structure, featuring a reactive acetate ester and a nitro-substituted phenyl ring, makes it a versatile synthon for introducing the 2-(4-nitrophenyl)-2-oxoethyl moiety into target compounds. This guide outlines the primary synthetic route, starting from commercially available materials.

Synthetic Pathway Overview

The most common and efficient synthesis of this compound involves a two-step process. The first step is the α-bromination of 4'-nitroacetophenone to yield 2-bromo-4'-nitroacetophenone. The subsequent step is a nucleophilic substitution reaction where the bromide in 2-bromo-4'-nitroacetophenone is displaced by an acetate group.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 2-Bromo-4'-nitroacetophenone (Starting Material)

The primary starting material for the synthesis of the title compound is 2-bromo-4'-nitroacetophenone. This intermediate is typically prepared by the α-bromination of 4'-nitroacetophenone.

Reaction:

Procedure:

To a solution of 4'-nitroacetophenone (16.5 g, 0.1 mol) in 100 mL of glacial acetic acid, bromine (16.0 g, 0.1 mol) is added dropwise with stirring at room temperature. The reaction mixture is then stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration, washed with water, and dried. The crude product can be recrystallized from ethanol to afford pure 2-bromo-4'-nitroacetophenone.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Yield (%) |

| 4'-Nitroacetophenone | 165.15 | 16.5 g | 0.1 | - |

| Bromine | 159.81 | 16.0 g | 0.1 | - |

| 2-Bromo-4'-nitroacetophenone | 244.04 | - | - | 85-95 |

Synthesis of this compound (Final Product)

The final product is synthesized via a nucleophilic substitution reaction between 2-bromo-4'-nitroacetophenone and an acetate salt, such as potassium acetate or sodium acetate.

Reaction:

Procedure:

A mixture of 2-bromo-4'-nitroacetophenone (24.4 g, 0.1 mol) and potassium acetate (14.7 g, 0.15 mol) in 200 mL of ethanol is refluxed for 3-5 hours. The reaction is monitored by TLC. After the reaction is complete, the mixture is cooled to room temperature, and the precipitated potassium bromide is removed by filtration. The filtrate is then concentrated under reduced pressure. The resulting residue is dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water, and dried over anhydrous sodium sulfate. The solvent is evaporated to yield the crude product, which can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Yield (%) |

| 2-Bromo-4'-nitroacetophenone | 244.04 | 24.4 g | 0.1 | - |

| Potassium Acetate | 98.14 | 14.7 g | 0.15 | - |

| This compound | 223.19 | - | - | 80-90 |

Data Summary

The following table summarizes the key physical and chemical properties of the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4'-Nitroacetophenone | C₈H₇NO₃ | 165.15 | 78-81 | Yellow crystalline solid |

| 2-Bromo-4'-nitroacetophenone | C₈H₆BrNO₃ | 244.04 | 98-100 | Yellowish crystalline solid[1] |

| This compound | C₁₀H₉NO₅ | 223.19 | 122-124[2] | Solid |

Logical Relationship of Synthetic Steps

The synthesis follows a logical progression from a readily available starting material to the desired product through two well-established reaction types.

References

An In-depth Technical Guide to 2-(4-Nitrophenyl)-2-oxoethyl acetate as an Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-nitrophenyl)-2-oxoethyl acetate, a valuable intermediate in organic synthesis. The document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis and the synthesis of its precursor, and explores its applications in the construction of heterocyclic frameworks, particularly quinoxalines. Spectroscopic data, reaction mechanisms, and potential applications in multicomponent reactions are also discussed to provide a thorough resource for researchers in synthetic and medicinal chemistry.

Introduction

This compound is a versatile bifunctional molecule incorporating a reactive α-keto acetate moiety and an electron-deficient nitrophenyl group. This unique combination of functional groups makes it a valuable precursor for the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds that form the core of many pharmaceutical agents and functional materials. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which expands its synthetic utility. This guide will delve into the synthesis, properties, and key applications of this important intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 65921-30-4[1] |

| Molecular Formula | C₁₀H₉NO₅[1] |

| Molecular Weight | 223.18 g/mol [1] |

| Appearance | Expected to be a solid |

| Melting Point | 122-124 °C |

| Boiling Point | 352.3 °C at 760 mmHg |

| Density | 1.318 g/cm³ |

| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from 4-nitroacetophenone. The first step involves the α-bromination of the ketone, followed by nucleophilic substitution of the resulting bromide with acetate.

Synthesis of the Precursor: 2-Bromo-1-(4-nitrophenyl)ethanone

The precursor, 2-bromo-1-(4-nitrophenyl)ethanone, is synthesized by the bromination of 4-nitroacetophenone.

Experimental Protocol:

-

To a stirred solution of 1-(4-nitrophenyl)ethanone (1.0 eq) in a suitable solvent such as chloroform or a mixture of PEG-400 and water, add N-bromosuccinimide (NBS) (1.0 eq).

-

The reaction can be carried out at room temperature or with gentle heating. The use of ultrasonic irradiation has been reported to accelerate the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, if an organic solvent was used, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Table 2: Quantitative Data for the Synthesis of 2-Bromo-1-(4-nitrophenyl)ethanone

| Parameter | Value | Reference |

| Reactants | 4-Nitroacetophenone, N-Bromosuccinimide | [2] |

| Solvent | PEG-400/Water (1:2) or Chloroform | [2] |

| Reaction Time | 15-20 minutes (with ultrasound) | [2] |

| Yield | Good to excellent | [2] |

| Purification | Recrystallization or Column Chromatography | [2] |

Synthesis of this compound

This step involves the nucleophilic substitution of the bromide in 2-bromo-1-(4-nitrophenyl)ethanone with an acetate source.

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add anhydrous potassium carbonate (1.2 eq) and acetic acid (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Table 3: Quantitative Data for the Synthesis of this compound

| Parameter | Value (Expected) |

| Reactants | 2-Bromo-1-(4-nitrophenyl)ethanone, Acetic Acid, Potassium Carbonate |

| Solvent | Dimethylformamide (DMF) |

| Reaction Time | 2-4 hours |

| Yield | High |

| Purification | Recrystallization from ethanol |

Spectroscopic Characterization (Predicted)

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | δ (ppm): ~2.2 (s, 3H, -COCH₃), ~5.5 (s, 2H, -OCH₂CO-), ~8.0-8.4 (m, 4H, Ar-H) |

| ¹³C NMR | δ (ppm): ~20 (-CH₃), ~65 (-OCH₂-), ~124 (Ar-CH), ~130 (Ar-CH), ~135 (Ar-C), ~150 (Ar-C-NO₂), ~170 (C=O, acetate), ~190 (C=O, ketone) |

| IR (KBr) | ν (cm⁻¹): ~1750 (C=O, ester), ~1700 (C=O, ketone), ~1520 & 1350 (NO₂, asymmetric and symmetric stretching) |

Applications in Organic Synthesis

This compound serves as a valuable building block for the synthesis of various heterocyclic compounds, owing to its dicarbonyl-like reactivity.

Synthesis of Quinoxalines

Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities.[3][4] this compound can be used as a 1,2-dicarbonyl equivalent for the synthesis of quinoxalines through condensation with o-phenylenediamines.

Reaction Scheme:

Caption: Synthesis of a quinoxaline derivative.

Experimental Protocol (Generalized):

-

Dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in a suitable solvent like ethanol or acetic acid.

-

The reaction can be heated to reflux for several hours.

-

The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Filter the solid product, wash with a cold solvent, and dry.

-

Further purification can be achieved by recrystallization.

Potential Application in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. The α-keto ester functionality of this compound makes it a potential candidate for various MCRs, such as those for the synthesis of highly substituted pyrroles or other heterocycles. While specific examples with this exact substrate are not prevalent in the literature, its reactivity profile suggests its utility in such transformations.

Reaction Mechanisms and Pathways

The key reactions involving this compound proceed through well-established organic chemistry mechanisms.

Synthesis of this compound

The synthesis involves a standard SN2 reaction where the acetate anion acts as a nucleophile, displacing the bromide from the α-carbon of 2-bromo-1-(4-nitrophenyl)ethanone.

Caption: SN2 mechanism for synthesis.

Quinoxaline Formation

The formation of the quinoxaline ring proceeds via a condensation reaction between the dicarbonyl equivalent and the diamine, followed by cyclization and dehydration.

Caption: Quinoxaline formation pathway.

Conclusion

This compound is a synthetically useful intermediate with significant potential in the construction of complex organic molecules, especially nitrogen-containing heterocycles. Its straightforward synthesis from readily available starting materials and the reactivity of its functional groups make it an attractive building block for medicinal and materials chemistry research. This guide has provided a detailed overview of its properties, synthesis, and applications, offering a valuable resource for chemists in the field. Further exploration of its role in multicomponent reactions and the synthesis of novel bioactive compounds is a promising area for future research.

References

- 1. This compound CAS#: 65921-30-4 [amp.chemicalbook.com]

- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of the α-Keto Ester in 2-(4-Nitrophenyl)-2-oxoethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the α-keto ester functional group within the molecule 2-(4-nitrophenyl)-2-oxoethyl acetate. The presence of both a ketone and an ester functionality on adjacent carbons, coupled with the strong electron-withdrawing nature of the p-nitrophenyl group, imparts unique and heightened reactivity to this molecule. This guide will delve into the theoretical underpinnings of its reactivity, explore its susceptibility to nucleophilic attack, and provide analogous experimental contexts. The information presented is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who may utilize this or similar scaffolds in their work.

Introduction

α-Keto esters are a class of organic compounds characterized by a ketone and an ester group separated by a single carbon-carbon bond. This arrangement leads to a highly electrophilic system due to the cumulative electron-withdrawing effects of the two carbonyl groups. In the specific case of this compound, the reactivity is further amplified by the presence of a p-nitrophenyl group. The nitro group, a potent electron-withdrawing substituent, significantly increases the electrophilicity of the adjacent keto-carbonyl carbon, making it a prime target for nucleophilic attack.

Molecular Structure:

Key Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 65921-30-4 | [1][2] |

| Molecular Formula | C₁₀H₉NO₅ | [1][2] |

| Molecular Weight | 223.18 g/mol | [1] |

| Melting Point | 122-124 °C | [3] |

Theoretical Framework of Reactivity

The reactivity of the α-keto ester in this compound is governed by several key electronic and structural factors:

-

Inductive and Resonance Effects: The two carbonyl groups and the p-nitrophenyl group are strong electron-withdrawing groups. They act through both inductive (-I) and resonance (-M) effects to decrease the electron density across the molecule, particularly at the carbonyl carbons.

-

Enhanced Electrophilicity: The primary consequence of these electron-withdrawing effects is a significant increase in the partial positive charge (δ+) on both the keto and ester carbonyl carbons. The keto-carbonyl is generally more electrophilic than the ester carbonyl.

-

Leaving Group Potential: The acetate group is a reasonably good leaving group, which facilitates nucleophilic acyl substitution at the ester carbonyl.

The general reactivity pattern involves the preferential attack of nucleophiles at the more electrophilic keto-carbonyl carbon, followed by potential subsequent reactions.

Key Reactions and Mechanisms

Hydrolysis

The ester linkage is susceptible to hydrolysis under both acidic and basic conditions to yield 2-hydroxy-1-(4-nitrophenyl)ethan-1-one and acetic acid. The rate of hydrolysis is expected to be significantly faster than that of simple alkyl acetates due to the electronic activation by the p-nitrophenyl keto group.

General Reaction Scheme:

Caption: General scheme for the hydrolysis of this compound.

Studies on the hydrolysis of p-nitrophenyl acetate show that the reaction proceeds via a nucleophilic acyl substitution mechanism. The rate is highly dependent on pH. For instance, the hydroxide-promoted hydrolysis of a similar p-nitrophenyl ester, p-nitrophenyl 2-S-(5′-thiophosphoryluridine)acetate, has a second-order rate coefficient (k_OH) of 1.5 x 10⁴ M⁻¹min⁻¹[4].

Aminolysis

Reaction with primary or secondary amines is expected to proceed readily, leading to the formation of an amide and 2-hydroxy-1-(4-nitrophenyl)ethan-1-one. This reaction is a nucleophilic acyl substitution at the ester carbonyl.

Experimental Workflow for a Related Aminolysis Reaction:

A study on the aminolysis of p-nitrophenyl acetate with hydrazine in reverse micelles provides a general experimental framework. The reaction progress can be monitored spectrophotometrically by measuring the release of p-nitrophenolate ion[5].

Protocol Adaptation:

-

A solution of this compound in a suitable aprotic solvent (e.g., acetonitrile, DMSO) is prepared.

-

The amine nucleophile is added to the solution.

-

The reaction is stirred at a controlled temperature.

-

Progress is monitored by techniques such as TLC, LC-MS, or NMR spectroscopy.

Reaction Mechanism Visualization:

Caption: Nucleophilic acyl substitution mechanism for the aminolysis of the ester.

Reactions at the α-Keto Carbonyl

The keto-carbonyl group is highly electrophilic and can undergo addition reactions with various nucleophiles.

-

Reduction: Strong reducing agents like sodium borohydride (NaBH₄) are expected to reduce the ketone to a secondary alcohol.

-

Grignard Reactions: Grignard reagents will likely add to the keto-carbonyl to form a tertiary alcohol.

Synthesis of this compound and Derivatives

The synthesis of a structurally similar compound, 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate, has been reported and the protocol can be adapted[6].

Experimental Protocol for Synthesis of a 2-(4-Nitrophenyl)-2-oxoethyl Ester Derivative:

-

Reactants: 2-bromo-1-(4-nitrophenyl)ethanone (0.5 mmol), a carboxylic acid (e.g., 2-chlorobenzoic acid, 0.65 mmol), and potassium carbonate (0.63 mmol).

-

Solvent: Dimethylformamide (DMF, 5 ml).

-

Procedure:

-

A mixture of the reactants in DMF is stirred at room temperature for 2 hours.

-

The reaction mixture is then poured into ice-cold water.

-

The solid product that precipitates is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol.

-

Workflow for Synthesis:

Caption: Experimental workflow for the synthesis of a 2-(4-nitrophenyl)-2-oxoethyl ester.

Applications in Drug Development and Research

The high reactivity of the α-keto ester in this compound makes it a potentially useful building block in organic synthesis and drug development.

-

Bioorthogonal Chemistry: The activated ester can be used for the selective modification of biomolecules containing nucleophilic functional groups.

-

Prodrug Design: The ester linkage could be designed to be cleaved by specific enzymes (esterases) in a biological system, releasing an active drug molecule. Studies on enzyme-catalyzed hydrolysis of p-nitrophenyl esters can provide insights into this application[1][7][8][9].

-

Covalent Inhibitors: The electrophilic nature of the α-keto group could be exploited in the design of covalent inhibitors that form a stable bond with a nucleophilic residue in the active site of a target protein.

Conclusion

This compound possesses a highly reactive α-keto ester functionality. The electron-withdrawing p-nitrophenyl group significantly enhances the electrophilicity of the carbonyl carbons, making them susceptible to a wide range of nucleophilic attacks. While specific kinetic and mechanistic data for this particular molecule are limited, its reactivity can be reliably inferred from related compounds. The versatile reactivity profile of this molecule makes it a valuable tool for synthetic chemists and drug development professionals. Further studies to quantify the reaction kinetics and explore its applications in biological systems are warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Photoinduced rearrangement of α-(2-nitrophenyl)ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. BJOC - Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates [beilstein-journals.org]

- 5. Effect of CTAB reverse micelles on the kinetics of aminolysis of p-nitrophenyl acetate by Hydrazine | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 6. Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Potential Applications of 2-(4-Nitrophenyl)-2-oxoethyl acetate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Nitrophenyl)-2-oxoethyl acetate is a unique organic molecule that holds considerable, yet largely unexplored, potential within the realm of medicinal chemistry. Its chemical architecture, characterized by a p-nitrophenyl ketone and an alpha-keto acetate moiety, suggests a range of possible biological activities. The presence of the nitroaromatic group is a well-known pharmacophore in various drug classes, often associated with antimicrobial and anticancer properties through mechanisms such as bioreductive activation and the generation of reactive oxygen species (ROS). Concurrently, the alpha-keto ester functionality can engage in various biological interactions, including enzyme inhibition. This technical guide aims to provide an in-depth overview of the prospective applications of this compound, drawing inferences from the known biological activities of its constituent chemical motifs. We will explore its potential as an anticancer and antimicrobial agent, hypothesize its involvement in key signaling pathways, provide detailed experimental protocols for its evaluation, and present relevant quantitative data from structurally related compounds.

Introduction: The Therapeutic Potential of a Multifunctional Scaffold

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Small molecules with diverse functional groups offer a rich starting point for drug discovery. This compound is one such molecule, integrating two key pharmacophoric elements: the nitrophenyl group and the alpha-keto ester.

-

The Nitrophenyl Moiety: Aromatic nitro compounds have a long history in medicine, with applications ranging from antibacterial to anticancer therapies.[1] Their biological activity is often linked to the bioreductive activation of the nitro group under hypoxic conditions, which are characteristic of solid tumors and microbial infections. This reduction can lead to the formation of cytotoxic nitroso and hydroxylamine intermediates and the generation of reactive oxygen species (ROS), ultimately inducing cellular damage and apoptosis.[2]

-

The Alpha-Keto Ester Moiety: The alpha-keto ester is a reactive functional group that can participate in various biological processes. It can act as an electrophile, potentially interacting with nucleophilic residues in the active sites of enzymes. This functionality is present in several biologically active compounds and has been explored for its potential in enzyme inhibition and as a pharmacophore in its own right.[1][3]

The combination of these two functionalities in a single molecule suggests that this compound could exhibit a synergistic or multi-target biological profile, making it a compelling candidate for further investigation in drug discovery programs.

Potential Therapeutic Applications

Based on the known activities of its structural components, this compound is hypothesized to have potential applications in the following areas:

Anticancer Activity

The p-nitrophenyl group is a common feature in a number of compounds with demonstrated anticancer activity.[4] The proposed mechanism often involves the selective reduction of the nitro group in the hypoxic environment of solid tumors, leading to localized cytotoxicity. This targeted activation minimizes damage to healthy, well-oxygenated tissues. The resulting reactive intermediates can induce DNA damage, protein dysfunction, and lipid peroxidation, ultimately triggering apoptotic cell death.

Furthermore, the alpha-keto functionality could contribute to anticancer effects by inhibiting enzymes crucial for cancer cell proliferation and survival. The potential for this compound to induce apoptosis via caspase activation is also a key area for investigation.

Antimicrobial Activity

Nitroaromatic compounds have been successfully employed as antimicrobial agents for decades. Their mechanism of action is also believed to involve the enzymatic reduction of the nitro group within microbial cells, leading to the production of toxic metabolites and ROS.[2] This can disrupt cellular respiration, damage DNA, and inhibit essential enzymes, resulting in bacteriostatic or bactericidal effects.

The alpha-keto ester moiety may also contribute to the antimicrobial profile by inhibiting key bacterial enzymes, such as those involved in cell wall synthesis or essential metabolic pathways.[1][3] The potential for this compound to act as a bacterial cell wall synthesis inhibitor is an intriguing possibility.

Quantitative Data on Structurally Related Compounds

While direct quantitative data for this compound is not currently available in the public domain, the following table summarizes the biological activities of structurally related compounds containing the nitrophenyl or keto-ester/amide moieties. This data provides a valuable benchmark for predicting the potential potency of the title compound.

| Compound Class | Compound/Derivative | Target/Assay | Activity (IC50/MIC) | Reference |

| Nitrophenyl Derivatives | 5h (a tetrahydroisoquinoline with a 3-nitrophenyl group) | PACA2 (pancreatic cancer cell line) | IC50: 25.9 µM | [5] |

| 6b (a thieno[2,3-c]isoquinoline with a 3-nitrophenyl group) | A549 (lung carcinoma cell line) | IC50: 34.9 µM | [5] | |

| Compound 2h (a Ciminalum–thiazolidinone hybrid with a 4-nitrophenyl group) | 60 human cancer cell lines (NCI) | Mean GI50: 1.57 µM | [6] | |

| Keto-Ester/Amide Derivatives | Compound 4b (a keto ester) | Micrococcus luteus | MIC: 3.125 µg/mL | [7] |

| Compound 4l (a keto ester) | Micrococcus luteus | MIC: 3.125 µg/mL | [7] | |

| N-sulfonylphenylglyoxamides (guanidine derivative hydrochloride 36) | S. aureus | MIC: Not specified, but showed activity | [8] |

Hypothesized Mechanisms of Action and Signaling Pathways

The potential biological activities of this compound are likely to be mediated through the modulation of key cellular signaling pathways. Based on the activities of related compounds, we hypothesize its involvement in the following pathways:

Induction of Apoptosis via Caspase Activation

Many cytotoxic anticancer agents exert their effects by inducing programmed cell death, or apoptosis. This process is often mediated by a cascade of cysteine proteases known as caspases. The activation of initiator caspases (e.g., caspase-8, caspase-9) leads to the activation of executioner caspases (e.g., caspase-3), which then cleave a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[9] The generation of ROS by the nitroaromatic moiety of this compound could be a key trigger for the intrinsic apoptotic pathway, involving mitochondrial dysfunction and the release of cytochrome c.[10][11]

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, cell survival, and proliferation.[5][7][12] Its constitutive activation is a hallmark of many cancers and inflammatory diseases. Small molecules that can inhibit the NF-κB pathway are therefore of significant therapeutic interest. The electrophilic nature of the alpha-keto ester in this compound suggests it could potentially interact with and inhibit key components of the NF-κB pathway, such as the IκB kinase (IKK) complex, thereby preventing the nuclear translocation of NF-κB and the transcription of pro-inflammatory and anti-apoptotic genes.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway that regulates cell growth, differentiation, and stress responses.[8][13] Aberrant MAPK signaling is frequently observed in cancer. Certain anticancer compounds have been shown to modulate MAPK pathways, leading to cell cycle arrest and apoptosis. It is plausible that this compound or its metabolites could interfere with the phosphorylation cascade of the MAPK pathway, for instance, by inhibiting one of the key kinases such as MEK or ERK.

Caption: Potential modulation of the MAPK signaling pathway.

Experimental Protocols

To facilitate the investigation of this compound, this section provides detailed protocols for key in vitro assays.

Synthesis of this compound

A plausible synthetic route to this compound involves the esterification of 2-bromo-1-(4-nitrophenyl)ethan-1-one (phenacyl bromide derivative) with acetic acid.

Materials:

-

2-bromo-1-(4-nitrophenyl)ethan-1-one

-

Acetic acid

-

Triethylamine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.0 eq) in dichloromethane.

-

Add acetic acid (1.2 eq) and triethylamine (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General workflow for the synthesis of the title compound.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]

Materials:

-

Human cancer cell lines (e.g., A549, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

This compound stock solution (in DMSO)

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15][16][17]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

This compound stock solution (in DMSO)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

-

Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.

-

Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Optionally, the absorbance at 600 nm can be measured to quantify bacterial growth.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The convergence of a bioreducible nitroaromatic group and a reactive alpha-keto ester moiety within a single small molecule suggests a high potential for potent anticancer and antimicrobial activities. The hypothesized mechanisms of action, including the induction of apoptosis via ROS generation and the modulation of key signaling pathways such as NF-κB and MAPK, provide a solid foundation for future research.

The experimental protocols detailed in this guide offer a clear roadmap for the synthesis and biological evaluation of this compound. Future studies should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxicity of this compound against a broad panel of cancer cell lines and its antimicrobial activity against a diverse range of pathogenic bacteria and fungi.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its biological activity, including its effects on specific enzymes, its ability to generate ROS, and its impact on the identified signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogs to optimize potency and selectivity and to understand the contribution of each functional group to the overall activity.

-

In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of promising lead compounds in relevant animal models.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial profile of some novel keto esters: synthesis, crystal structures and structure-activity relationship studies. | [Pakistan Journal of Pharmaceutical Sciences • 2016] | PSA • ID 118607 [psa.pastic.gov.pk]

- 4. microbenotes.com [microbenotes.com]

- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Small Molecule NF-κB Pathway Inhibitors in Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 16. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. microbe-investigations.com [microbe-investigations.com]

An Examination of 2-(4-Nitrophenyl)-2-oxoethyl acetate: A Compound in Search of a Narrative

Despite its defined chemical identity, a comprehensive historical account and a clear record of application for 2-(4-Nitrophenyl)-2-oxoethyl acetate remain elusive in publicly accessible scientific literature. This technical overview addresses the available information on this compound and places it within the broader context of its chemical class, while acknowledging the significant gaps in the published record regarding its discovery, biological activity, and practical application.

Chemical Identity and Properties

This compound, also known as p-nitrophenacyl acetate, is a solid organic compound with the chemical formula C₁₀H₉NO₅ and a molecular weight of 223.19 g/mol . Its identity is unambiguously confirmed by its CAS Registry Number: 65921-30-4.

| Property | Value |

| Molecular Formula | C₁₀H₉NO₅ |

| Molecular Weight | 223.19 g/mol |

| CAS Number | 65921-30-4 |

| Physical Form | Solid |

Synthesis and Chemical Context

While a seminal paper detailing the initial discovery and synthesis of this compound could not be identified, its structure places it within the class of α-acetoxy ketones. The synthesis of such molecules is well-established in organic chemistry. Generally, α-acetoxy ketones are prepared through the α-acetoxylation of a corresponding ketone.

General Synthetic Approach for α-Acetoxy Ketones

One common method for the synthesis of α-acetoxy ketones involves the reaction of an α-haloketone with a carboxylate salt. In the case of this compound, this would likely involve the reaction of 2-bromo-1-(4-nitrophenyl)ethanone (p-nitrophenacyl bromide) with an acetate salt, such as sodium acetate or potassium acetate.

A generalized workflow for this type of synthesis is presented below.

Figure 1. A generalized synthetic workflow for the preparation of this compound via nucleophilic substitution.

Experimental Protocol: A Representative Example for α-Acetoxylation

It is critical to note that the following protocol is a generalized representation for the synthesis of α-acetoxy ketones and has not been specifically validated for this compound due to a lack of published procedures.

Objective: To synthesize an α-acetoxy ketone from an α-bromoketone.

Materials:

-

α-Bromoketone (e.g., 2-bromo-1-(4-nitrophenyl)ethanone) (1 equivalent)

-

Sodium acetate (1.5 equivalents)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

The α-bromoketone is dissolved in DMF.

-

Sodium acetate is added to the solution, and the mixture is stirred at a specified temperature (e.g., room temperature or elevated) for a designated period. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield the pure α-acetoxy ketone.

Biological Activity and Applications: A Notable Absence

A thorough search of scientific databases and chemical literature did not yield any specific information regarding the biological activity of this compound. There are no published studies that describe its use as a drug candidate, a tool compound in chemical biology, or as an inhibitor or substrate for any enzyme.

This lack of data is significant, as it prevents the fulfillment of key requirements for a technical guide aimed at researchers in drug development. Specifically, without a known biological target or pathway, it is not possible to create diagrams of signaling pathways or detailed experimental workflows for biological assays.

It is possible that the compound was synthesized as part of a larger chemical library for screening purposes and did not exhibit significant activity, or that any findings have not been published. The structurally related compound, p-nitrophenyl acetate, is a well-known substrate for various esterase and lipase enzymes, used in colorimetric assays to measure their activity. It is conceivable that this compound could also be a substrate for such enzymes, but this remains speculative without experimental evidence.

Conclusion

Methodological & Application

The Versatility of 2-(4-Nitrophenyl)-2-oxoethyl Acetate in the Synthesis of Bioactive Heterocycles

For Immediate Release

[City, State] – The strategic application of readily available building blocks is a cornerstone of modern synthetic organic chemistry, particularly in the realm of drug discovery and development. Among these, 2-(4-nitrophenyl)-2-oxoethyl acetate and its derivatives have emerged as versatile precursors for the construction of a diverse array of heterocyclic scaffolds. This compound, possessing a reactive α-keto acetate moiety, serves as a valuable synthon for key heterocyclic ring systems such as thiazoles, imidazoles, and quinoxalines, which are prevalent in numerous biologically active molecules. This application note provides an overview of its utility and detailed protocols for the synthesis of these important heterocyclic classes.

The core reactivity of this compound lies in its functional equivalence to an α-haloketone, specifically 2-bromo-1-(4-nitrophenyl)ethanone, a widely used intermediate in classical heterocyclic syntheses. The acetate group can either be displaced directly or, more commonly, the precursor is hydrolyzed and then halogenated to provide the more reactive α-bromoketone for subsequent cyclization reactions.

Key Applications in Heterocyclic Synthesis:

-

Thiazole Synthesis (Hantzsch Synthesis): The reaction of 2-bromo-1-(4-nitrophenyl)ethanone with a thioamide is a classic and efficient method for the preparation of 2,4-disubstituted thiazoles. This reaction, known as the Hantzsch thiazole synthesis, is a cornerstone in the synthesis of this important heterocyclic motif, which is found in many pharmaceutical agents.

-

Imidazole Synthesis: The condensation of 2-bromo-1-(4-nitrophenyl)ethanone with amidines provides a direct route to 2,4-disubstituted imidazoles. The imidazole ring is a fundamental component of many natural products and medicinal compounds, exhibiting a wide range of biological activities.

-

Quinoxaline Synthesis: Quinoxalines, a class of benzo-fused pyrazines, can be readily synthesized through the condensation of 2-bromo-1-(4-nitrophenyl)ethanone with ortho-phenylenediamines. This reaction offers a straightforward entry into a scaffold known for its diverse pharmacological properties, including anticancer and antimicrobial activities.

The following sections provide detailed experimental protocols and data for the synthesis of representative thiazole, imidazole, and quinoxaline derivatives utilizing the 2-(4-nitrophenyl)-2-oxoethyl synthon.

Application Notes and Protocols

Synthesis of 2-Amino-4-(4-nitrophenyl)thiazole

This protocol details the synthesis of a substituted aminothiazole via the Hantzsch thiazole synthesis, a robust method for thiazole ring formation.

Reaction Scheme:

Figure 1: Hantzsch synthesis of 2-amino-4-(4-nitrophenyl)thiazole.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add thiourea (1.2 mmol) and absolute methanol (10 mL).

-

Add 2-bromo-1-(4-nitrophenyl)ethanone (1 mmol) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture over crushed ice to precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4-(4-nitrophenyl)thiazole.

Quantitative Data:

| Product | Starting Materials | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 2-Amino-4-(4-nitrophenyl)thiazole | 2-Bromo-1-(4-nitrophenyl)ethanone, Thiourea | Methanol | 3-4 | ~85-95 | [1][2] |

Synthesis of 2-Aryl-4-(4-nitrophenyl)imidazole

This protocol describes a general and scalable process for the synthesis of 2,4-disubstituted imidazoles from an α-bromoketone and an amidine.[3][4]

Reaction Workflow:

Figure 2: Workflow for the synthesis of 2,4-disubstituted imidazoles.

Experimental Protocol:

-

In a round-bottom flask, combine the desired amidine hydrochloride (1.0 eq), potassium bicarbonate (4.0 eq), tetrahydrofuran (THF, 10 volumes), and water (2.5 volumes).

-

Heat the mixture to a vigorous reflux.

-

Separately, dissolve 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq) in THF (2.5 volumes).

-

Add the α-bromoketone solution dropwise to the refluxing amidine mixture over 30 minutes.

-

After the addition is complete, continue to heat the reaction at reflux for an additional 2 hours, monitoring by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude imidazole.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data:

| Product | Starting Materials | Solvent System | Base | Yield (%) | Reference |

| 2-Aryl-4-(4-nitrophenyl)imidazole | 2-Bromo-1-(4-nitrophenyl)ethanone, Aryl Amidine | THF/Water | KHCO₃ | 83-91 | [3][4] |

Synthesis of 2-(4-Nitrophenyl)quinoxaline

This protocol outlines the synthesis of a substituted quinoxaline through the condensation of an α-bromoketone with o-phenylenediamine.[5]

Logical Relationship of Synthesis:

Figure 3: Key components for the synthesis of 2-(4-nitrophenyl)quinoxaline.

Experimental Protocol:

-

Dissolve o-phenylenediamine (1 mmol) in ethanol (10 mL) in a round-bottom flask.

-

To this solution, add 2-bromo-1-(4-nitrophenyl)ethanone (1 mmol).

-

The reaction can be stirred at room temperature or heated to reflux to increase the rate. A heterogeneous catalyst such as HClO₄·SiO₂ can be added to facilitate the reaction.[5]

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Upon completion, cool the reaction mixture and add water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize from a suitable solvent like ethanol to obtain the pure quinoxaline derivative.

Quantitative Data:

| Product | Starting Materials | Solvent | Catalyst | Yield (%) | Reference |

| 2-(4-Nitrophenyl)quinoxaline | 2-Bromo-1-(4-nitrophenyl)ethanone, o-Phenylenediamine | Ethanol | HClO₄·SiO₂ | ~90 | [5] |

Conclusion

This compound and its corresponding α-bromo derivative are highly valuable and versatile synthons for the construction of medicinally important heterocyclic compounds. The protocols outlined herein for the synthesis of thiazoles, imidazoles, and quinoxalines demonstrate the straightforward and high-yielding nature of these transformations. These methods are amenable to a wide range of substrates and can be scaled up for the production of libraries of compounds for drug discovery and development programs. The continued exploration of the reactivity of this building block is expected to yield novel and efficient routes to other important heterocyclic systems.

References

"experimental procedure for acylation with 2-(4-Nitrophenyl)-2-oxoethyl acetate"

Application Notes and Protocols for Acylation Reactions

Topic: Experimental Procedure for Acylation with 2-(4-Nitrophenyl)-2-oxoethyl acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Upon a comprehensive review of the scientific literature, it has been determined that This compound is not a commonly utilized reagent for acylation reactions, specifically for the transfer of an acetyl group. The available research does not provide established experimental protocols for its use in this capacity. Its chemical structure, an α-acetoxy ketone, suggests that it is more likely employed in other types of chemical transformations, potentially as a protecting group or as a precursor for the synthesis of more complex molecules.

Given the absence of specific procedures for the requested compound, this document will provide detailed application notes and protocols for a representative and widely practiced acylation reaction: the N-acylation of an amine using acetic anhydride. This will serve as a practical guide for researchers interested in the general principles and execution of acylation reactions.

Representative Experiment: N-Acylation of Aniline with Acetic Anhydride

N-acylation is a fundamental reaction in organic synthesis, often used to protect amine functionalities during multi-step synthetic sequences.[1] The reaction of an amine with an acylating agent, such as acetic anhydride, results in the formation of an amide. This process can be carried out under various conditions, including catalyst-free and solvent-free systems, which are environmentally benign.[1]

Experimental Protocol: Catalyst-Free N-Acylation of Aniline

This protocol describes a simple and efficient method for the N-acylation of aniline using acetic anhydride without the need for a catalyst or solvent.[1]

Materials:

-

Aniline

-

Acetic Anhydride

-

50 mL Round-bottom flask

-

Magnetic stirrer

-

Ether

-

Standard laboratory glassware

Procedure:

-

In a 50 mL round-bottom flask, combine aniline (1 mmol) and acetic anhydride (1.2 mmol).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, add 5 mL of ether to the reaction mixture.

-

Allow the mixture to stand at room temperature for 1 hour to facilitate the precipitation of the product.

-

Collect the solid product by filtration, wash with a small amount of cold ether, and dry under vacuum.

Data Presentation